molecular formula C11H10ClN3O2 B8805595 2-Chloro-5-((4-methoxypyrimidin-2-YL)amino)phenol CAS No. 915774-30-0

2-Chloro-5-((4-methoxypyrimidin-2-YL)amino)phenol

Cat. No. B8805595
M. Wt: 251.67 g/mol
InChI Key: XETXOQACGSNOBM-UHFFFAOYSA-N
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Patent
US09018209B2

Procedure details

Following the general procedure for the synthesis of 2-R-5-(heteroaryl-2-ylamino)phenol, 2-chloro-4-methoxypyrimidine (87 mg, 0.60 mmol) and 5-amino-2-chlorophenol (86 mg, 0.60 mmol) in 10% aqueous EtOH (3 mL) was heated at 90° C. for 18 h. The title compound was obtained in 57% yield a (87 mg) and used for the next step without additional purification.
[Compound]
Name
2-R-5-(heteroaryl-2-ylamino)phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
87 mg
Type
reactant
Reaction Step One
Quantity
86 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][N:3]=1.[NH2:10][C:11]1[CH:12]=[CH:13][C:14]([Cl:18])=[C:15]([OH:17])[CH:16]=1>CCO>[Cl:18][C:14]1[CH:13]=[CH:12][C:11]([NH:10][C:2]2[N:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][N:3]=2)=[CH:16][C:15]=1[OH:17]

Inputs

Step One
Name
2-R-5-(heteroaryl-2-ylamino)phenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
87 mg
Type
reactant
Smiles
ClC1=NC=CC(=N1)OC
Name
Quantity
86 mg
Type
reactant
Smiles
NC=1C=CC(=C(C1)O)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)NC1=NC=CC(=N1)OC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.